[(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid
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Overview
Description
[(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid is an organic compound characterized by the presence of a cyano group attached to a benzyl ring, a cyclopropyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps, starting with the formation of the cyano-benzyl intermediate. One common method involves the reaction of 2-cyanobenzyl chloride with cyclopropylamine under basic conditions to form the intermediate [(2-Cyano-benzyl)-cyclopropyl-amino]. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzyl and cyclopropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropyl and benzyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [(2-Cyano-benzyl)-methyl-amino]-acetic acid
- [(2-Cyano-benzyl)-ethyl-amino]-acetic acid
- [(2-Cyano-benzyl)-propyl-amino]-acetic acid
Uniqueness
[(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This can result in different reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(2-cyanophenyl)methyl-cyclopropylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-7-10-3-1-2-4-11(10)8-15(9-13(16)17)12-5-6-12/h1-4,12H,5-6,8-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUMIAKEVADKIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2C#N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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